2-Methoxyestradiol (2-ME) is an endogenous, non-polar metabolite of 17β-estradiol that functions as an anti-angiogenic and anti-proliferative agent [1]. Unlike its parent hormone, 2-ME exerts its biological effects primarily through the inhibition of tubulin polymerization and the subsequent post-transcriptional downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) [2]. For scientific buyers and formulation engineers, 2-ME serves as a critical baseline material for developing non-estrogenic oncology therapeutics, evaluating advanced hydrophobic drug delivery systems, and synthesizing metabolically stable steroidal analogs [1].
Substituting 2-Methoxyestradiol with its parent compound, 17β-estradiol, or other tubulin inhibitors like colchicine fundamentally compromises experimental integrity and procurement goals. 17β-estradiol exhibits strong mitogenic and feminizing effects in estrogen receptor-positive tissues, confounding anti-tumor efficacy data [1]. Conversely, while colchicine shares the same tubulin binding site, it lacks 2-ME's specific HIF-1α suppression profile and exhibits a distinct, often prohibitive, toxicity profile [1]. Furthermore, attempting to use unmodified 2-ME in standard aqueous assays without specialized formulation fails due to its notoriously low aqueous solubility (~1.8 µg/mL), meaning procurement must be tightly coupled with solubility-enhancing strategies such as solid dispersions, nanocrystals, or liposomal encapsulation[2].
2-Methoxyestradiol demonstrates a highly attenuated affinity for estrogen receptors compared to its parent compound, 17β-estradiol. Quantitative binding studies establish that 2-ME's affinity for ERα is approximately 0.5% of estradiol's, and its affinity for ERβ is merely 0.008% [1].
| Evidence Dimension | Estrogen receptor binding affinity |
| Target Compound Data | ERα ~0.5%, ERβ ~0.008% |
| Comparator Or Baseline | 17β-estradiol (100% baseline) |
| Quantified Difference | 99.5% to 99.992% reduction in receptor affinity |
| Conditions | In vitro competitive binding assays |
This massive reduction in receptor affinity allows researchers to study anti-angiogenic and apoptotic pathways without triggering confounding estrogenic or mitogenic responses.
2-ME acts as a competitive inhibitor at the colchicine binding site of β-tubulin. In standardized in vitro assays, unformulated 2-ME inhibits tubulin polymerization with an IC50 of 3.5 μM, providing a reliable baseline for evaluating novel steroidal analogs [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | Novel 17-pyridine analog 8c (4.3 μM) |
| Quantified Difference | 0.8 μM lower IC50 than the 17-pyridine derivative |
| Conditions | In vitro tubulin polymerization assay at 10 μM |
Provides a precise, quantitative benchmark for medicinal chemists optimizing the pharmacophores of new microtubule-destabilizing agents.
The extreme lipophilicity of 2-ME creates significant processability challenges, with a baseline aqueous solubility of just 1.8 ± 0.1 µg/mL at 37 °C. Formulation via solid dispersion in a 5% w/v PEG 8000 solution increases this solubility to 9.9 ± 0.6 µg/mL, dictating the necessity of excipient engineering [1].
| Evidence Dimension | Aqueous solubility at 37 °C |
| Target Compound Data | 1.8 ± 0.1 µg/mL (unformulated) |
| Comparator Or Baseline | 9.9 ± 0.6 µg/mL (5% w/v PEG 8000 solid dispersion) |
| Quantified Difference | 5.5-fold increase in solubility via formulation |
| Conditions | Aqueous media at 37 °C after 72 h incubation |
Alerts formulation scientists that procurement of raw 2-ME must be accompanied by advanced delivery technologies (e.g., PLGA implants, nanocrystals) to achieve viable in vivo exposure.
Due to extensive first-pass metabolism and rapid glucuronidation, native 2-ME exhibits an oral bioavailability of only 1% to 2% [1]. This poor pharmacokinetic profile drives its use as a precursor for synthetic analogs like ENMD-1198, which features modifications at the 3- and 17-positions to achieve a significantly extended terminal half-life of 15 hours [2].
| Evidence Dimension | Pharmacokinetic stability and bioavailability |
| Target Compound Data | 1-2% oral bioavailability, rapid clearance |
| Comparator Or Baseline | ENMD-1198 analog (15-hour terminal half-life) |
| Quantified Difference | Native 2-ME requires structural modification to achieve the 15-hour half-life of its analogs |
| Conditions | In vivo pharmacokinetic profiling |
Justifies the procurement of 2-ME as a foundational scaffold for synthesizing next-generation, metabolically stable anti-cancer drugs.
Because of its extremely low aqueous solubility (1.8 µg/mL) and high therapeutic potential, 2-ME is an ideal model compound for validating novel formulation platforms. It is heavily utilized in the engineering of PLGA implants, cyclodextrin complexes, and nanocrystal suspensions designed to achieve sustained release and improved bioavailability [1].
The rapid first-pass glucuronidation of native 2-ME makes it a critical starting material or structural template for medicinal chemistry programs. Researchers procure 2-ME to synthesize and benchmark steroidal analogs (such as ENMD-1198 or sulfamated derivatives) that resist metabolic degradation while retaining tubulin-binding efficacy[2].
In tumor microenvironment research, 2-ME is the preferred inhibitor for decoupling angiogenesis from estrogenic signaling. Its negligible affinity for ERα and ERβ (≤0.5% of estradiol) ensures that observed HIF-1α suppression and endothelial cell apoptosis are driven strictly by microtubule disruption, rather than hormonal receptor activation [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard